molecular formula C10H16O2 B8350270 2-(1-Hydroxypentyl)-2-cyclopenten-1-one

2-(1-Hydroxypentyl)-2-cyclopenten-1-one

Cat. No. B8350270
M. Wt: 168.23 g/mol
InChI Key: TXXJPGHGUFFHQD-UHFFFAOYSA-N
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Patent
US07501539B2

Procedure details

A solution of cyclopentenone (1.23 g, 15 mmol), pentanal (1.94 g, 22.5 mmol), rac-1,1′-bi-2-naphthol (429 mg, 1.5 mmol) and tributyl phosphine (606 mg, 3 mmol) in dry THF (12 ml) was stirred at 20° C. under Argon for 3 hours. The solution was then passed through a short column of SiO2 (cyclohexane/Et2O 6:4) to obtain the pure title compound in 92% yield.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
[Compound]
Name
rac-1,1′-bi-2-naphthol
Quantity
429 mg
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH3:11].C(P(CCCC)CCCC)CCC>C1COCC1>[OH:12][CH:7]([C:2]1[C:1](=[O:6])[CH2:5][CH2:4][CH:3]=1)[CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
1.94 g
Type
reactant
Smiles
C(CCCC)=O
Name
rac-1,1′-bi-2-naphthol
Quantity
429 mg
Type
reactant
Smiles
Name
Quantity
606 mg
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CCCC)C=1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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